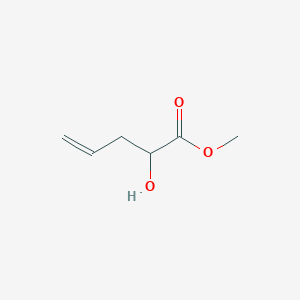
Methyl 2-hydroxypent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxypent-4-enoate: is an organic compound with the molecular formula C6H10O3 . It is a methyl ester derivative of 2-hydroxypent-4-enoic acid. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxypent-4-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxy pent-2-enoate
- Ethyl acetoacetate
- Methyl 4-hydroxybutanoate
Comparison: Methyl 2-hydroxypent-4-enoate is unique due to its specific hydroxyl and alkene functional groups, which confer distinct reactivity compared to similar compounds. For example, while methyl 3-hydroxy pent-2-enoate also contains a hydroxyl group, its position and the presence of an additional double bond result in different chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
methyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3 |
InChI-Schlüssel |
JZBUJSFCZCCWBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


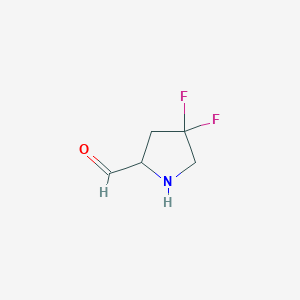

![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
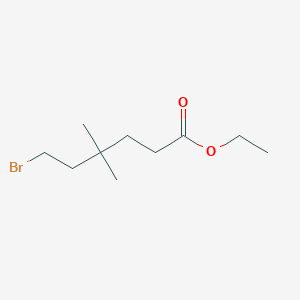

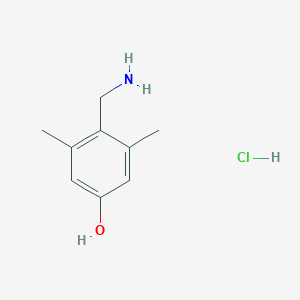
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

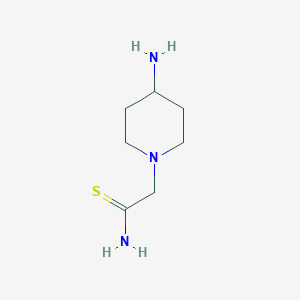

![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)
